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(S)-Zovegalisib, also known as RLY-2608, is a pioneering, orally active, allosteric inhibitor of
the p110a catalytic subunit of phosphoinositide 3-kinase alpha (PI3Ka).[1][2] Developed by
Relay Therapeutics, this compound is engineered to selectively target cancer-associated
mutations in the PIK3CA gene, which are highly prevalent in various solid tumors, including up
to 40% of hormone receptor-positive (HR+) breast cancers.[3][4] Unlike traditional orthosteric
inhibitors that bind to the highly conserved ATP pocket and inhibit both wild-type (WT) and
mutant forms of PI3Ka, (S)-Zovegalisib's allosteric mechanism provides a high degree of
selectivity for mutant PI3Ka.[3][5] This innovative approach aims to decouple the potent
antitumor activity from the dose-limiting toxicities, such as hyperglycemia and hyperinsulinemia,
that are commonly associated with the inhibition of WT PI3Ka.[3][4]

Chemical Structure and Properties

(S)-Zovegalisib is the S-enantiomer of Zovegalisib.[1] Its chemical identity and key
physicochemical properties are summarized below.
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Chemical Structure:

l#.(S)-Zovegalisib (RLY-2608) Chemical Structure

(Image source: MedChemEXxpress)

Property Value

N-[(3R)-3-(2-chloro-5-fluorophenyl)-6-(5-cyano-
[3][6][7]triazolo[1,5-a]pyridin-6-yl)-1-0x0-2,3-

IUPAC Name ) o
dihydroisoindol-4-yl]-3-fluoro-5-
(trifluoromethyl)benzamide[8]

Molecular Formula C29H14CIFsN6O2[9]

Molecular Weight 608.91 g/mol [9]

CAS Number 2733573-93-6[1]
O=C1N--INVALID-LINK--
C(C1=C3)=C(NC(C4=CC(F)=CC(C(F

SMILES ( )=C(NC( (F)=CC(C(F)
(F)F)=C4)=0)C=C3C5=C(C#N)N6C(C=C5)=NC
=N6[1]

Appearance White to off-white solid

Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathway

(S)-Zovegalisib is a first-in-class allosteric inhibitor that selectively binds to a novel cryptic
pocket in mutant PI13Ka.[3][5] This binding event stabilizes an inactive conformation of the
enzyme, thereby inhibiting its kinase activity. The PI3K pathway is a critical signaling cascade
that regulates cell growth, proliferation, survival, and metabolism. In many cancers, mutations
in PIK3CA lead to constitutive activation of PI3Ka, driving oncogenesis. By selectively inhibiting
the mutant enzyme, (S)-Zovegalisib effectively downregulates the PI3BK/AKT/mTOR signaling
pathway in cancer cells while sparing the wild-type PI3Ka that is essential for normal
physiological processes, such as glucose homeostasis.[3][10]
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Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of (S)-Zovegalisib.
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Preclinical and Clinical Development

(S)-Zovegalisib has demonstrated promising preclinical activity, showing potent and selective
inhibition of mutant PI3Ka in biochemical and cellular assays.[11] In vivo studies using
xenograft models of human cancers with PIK3CA mutations have shown significant tumor
growth inhibition without the adverse effects on glucose metabolism observed with non-
selective PI3Ka inhibitors.[3]

These encouraging preclinical findings have led to the initiation of the first-in-human Phase 1/2
clinical trial, ReDiscover (NCT05216432).[6][7] This study is evaluating the safety, tolerability,
and preliminary efficacy of (S)-Zovegalisib as a monotherapy in patients with advanced solid
tumors harboring PIK3CA mutations, and in combination with fulvestrant in patients with HR+,
HER2- advanced breast cancer.[6]

Key Experimental Protocols
Biochemical Assays for PI3Ka Inhibition

Objective: To determine the in vitro potency and selectivity of (S)-Zovegalisib against wild-type
and mutant PI3Ka.

Methodology:

e Enzyme Activity Assay: The kinase activity of recombinant human PI3Ka (wild-type and
various mutants, e.g., HL047R, E542K, E545K) is measured using a biochemical assay that
detects the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

» |Cso Determination: Serial dilutions of (S)-Zovegalisib are incubated with the PI3Ka enzyme,
ATP, and the lipid substrate PIP2. The reaction is allowed to proceed for a defined period,
and the amount of PIP3 generated is quantified, often using a luminescence-based or
fluorescence-based detection method. The half-maximal inhibitory concentration (ICso) is
calculated by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation:
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Enzyme (S)-Zovegalisib ICso (NM)
PI13Ka WT ~48

PI3Ka H1047R ~4

PI13Ka E542K <10

PI13Ka E545K <10

(Data compiled from multiple sources indicating high potency against mutants with selectivity
over wild-type)[11]

Cellular Assays for PI3K Pathway Inhibition

Objective: To assess the ability of (S)-Zovegalisib to inhibit PI3K signaling and cell proliferation
in cancer cell lines.

Methodology:

o pAKT Western Blotting or HTRF:PIK3CA-mutant (e.g., T47D, MCF7) and wild-type cancer
cell lines are treated with increasing concentrations of (S)-Zovegalisib for a specified time
(e.q., 2 hours).[3] Cells are then lysed, and the levels of phosphorylated AKT (pAKT), a
downstream marker of PI3K activity, are measured by Western blotting or a high-throughput
method like Homogeneous Time-Resolved Fluorescence (HTRF).

o Cell Viability/Proliferation Assay: Cells are seeded in multi-well plates and treated with a
range of (S)-Zovegalisib concentrations for an extended period (e.g., 3-5 days).[2] Cell
viability is assessed using assays such as CellTiter-Glo® (CTG), which measures ATP levels

as an indicator of metabolically active cells.

In Vitro Assays In Vivo Studies

. j Confirms Cellular Activity
Biochemical Assay -
(IC50 Determination) =

Informs Mechanism

Xenograft Model
(Tumor Growth)

Pharmacodynamics
(Biomarker Analysis)

Cellular Assay
(PAKT, Viability)

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.medchemexpress.com/rly-2608.html
https://www.benchchem.com/product/b12370502/docs?utm_src=pdf-body#a-first-in-class-allosteric-mutant-selective-pi3k-inhibitor
https://www.benchchem.com/product/b12370502/docs?utm_src=pdf-body#a-first-in-class-allosteric-mutant-selective-pi3k-inhibitor
https://aacr.figshare.com/articles/journal_contribution/Supplemental_Text_from_Discovery_and_Clinical_Proof-of-Concept_of_RLY-2608_a_First-in-Class_Mutant-Selective_Allosteric_PI3K_Inhibitor_That_Decouples_Antitumor_Activity_from_Hyperinsulinemia/25183934
https://www.benchchem.com/product/b12370502/docs?utm_src=pdf-body#a-first-in-class-allosteric-mutant-selective-pi3k-inhibitor
https://aacrjournals.org/cancerdiscovery/article-pdf/doi/10.1158/2159-8290.CD-23-0944/3397785/cd-23-0944.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370502?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: General experimental workflow for the evaluation of (S)-Zovegalisib.

In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy and tolerability of (S)-Zovegalisib in animal
models of PIK3CA-mutant cancer.

Methodology:

e Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted
with human cancer cells harboring PIK3CA mutations (e.g., T47D, MCF7).[3]

e Drug Administration: Once tumors reach a specified volume (e.g., 150-200 mm3), mice are
randomized into treatment groups and receive (S)-Zovegalisib (e.g., 25-100 mg/kg, orally,
twice daily), a vehicle control, or a comparator drug.[2]

» Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using
calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors
may be excised for pharmacodynamic analysis (e.g., pAKT levels).

e Metabolic Monitoring: To assess the impact on glucose homeostasis, blood samples are
collected to measure glucose and insulin levels.[3]

Data Presentation:

Xenograft Model Treatment Outcome
S)-Zovegalisib (100 mg/kg, Significant tumor growth

T47D (H1047R) () g ( 9 _ g. N g
BID) inhibition
S)-Zovegalisib (100 mg/kg, Significant tumor growth

MCF7 (E545K) ) g ( 9 ] g. . g
BID) inhibition

(Representative data based on preclinical findings)[3]

Conclusion
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(S)-Zovegalisib (RLY-2608) represents a significant advancement in the targeted therapy of
PIK3CA-mutant cancers. Its unique allosteric mechanism of action confers high selectivity for
mutant PI3Ka, offering the potential for a wider therapeutic window compared to conventional
orthosteric inhibitors. The robust preclinical data and the ongoing clinical evaluation underscore
the promise of (S)-Zovegalisib as a novel and effective treatment for a large population of
cancer patients with limited therapeutic options. Further clinical investigation will be crucial to
fully elucidate its efficacy and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [A First-in-Class Allosteric Mutant-Selective PI3Ka
Inhibitor]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12370502/docs#a-first-in-class-allosteric-mutant-
selective-pi3k-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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